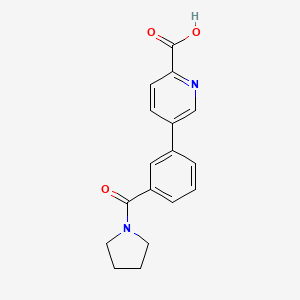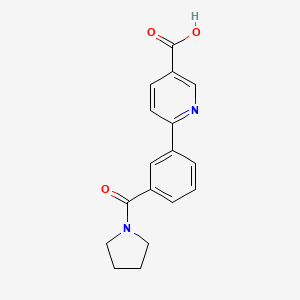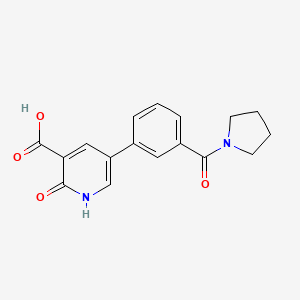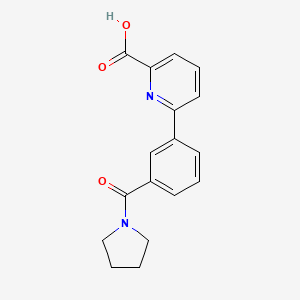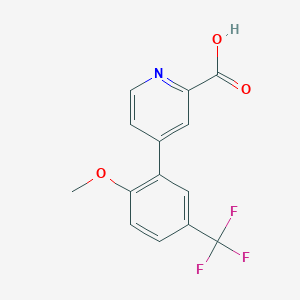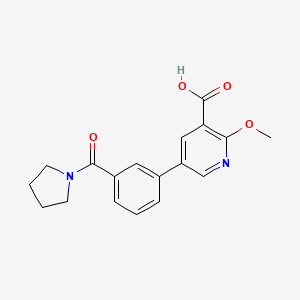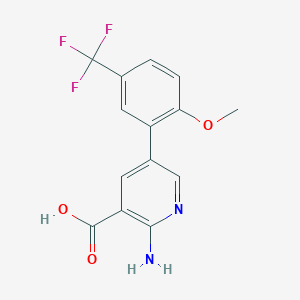
3-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid, commonly known as MTPPA, is a synthetic compound that is widely used in scientific research. Its chemical formula is C11H8F3NO3 and it is a white crystalline solid that is soluble in both water and organic solvents. MTPPA is an important building block for organic synthesis and has been used in a variety of research applications.
Aplicaciones Científicas De Investigación
MTPPA has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of compounds, including heterocyclic compounds, β-amino acids, and peptides. It has also been used as a catalyst for the synthesis of polymers and as a reagent in the preparation of cyclic carbonates. Additionally, MTPPA has been used as a fluorescent probe for the detection of metal ions and as a reagent for the synthesis of organic compounds.
Mecanismo De Acción
MTPPA is an organic compound that acts as a proton donor and is able to form hydrogen bonds with other molecules. This property allows MTPPA to bind to other molecules, such as metal ions and proteins, and to modulate their activity. Additionally, MTPPA can act as an inhibitor of enzymes and can be used to study the mechanism of action of enzymes.
Biochemical and Physiological Effects
MTPPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, MTPPA has been shown to inhibit the activity of enzymes involved in the synthesis of cholesterol and fatty acids. Furthermore, MTPPA has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTPPA has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to synthesize compound that is also stable and non-toxic. Additionally, MTPPA can be used as a fluorescent probe for the detection of metal ions and as a reagent for the synthesis of organic compounds. However, MTPPA is not soluble in all solvents, which can limit its use in some experiments.
Direcciones Futuras
MTPPA has a wide range of potential applications in scientific research. Future research could focus on the use of MTPPA as a fluorescent probe for the detection of other molecules, such as proteins and nucleic acids. Additionally, future research could focus on the use of MTPPA as a reagent for the synthesis of other compounds, such as antibiotics and drugs. Furthermore, future research could focus on the use of MTPPA as a catalyst for the synthesis of polymers and as an inhibitor of enzymes involved in the metabolism of drugs. Finally, future research could focus on the use of MTPPA as an inhibitor of enzymes involved in the synthesis of cholesterol and fatty acids.
Métodos De Síntesis
MTPPA can be synthesized in a two-step process. The first step involves the reaction of 2-methoxy-5-trifluoromethylphenol with ethyl chloroformate in the presence of triethylamine. This reaction produces 2-methoxy-5-trifluoromethylphenyl chloroformate, which is then reacted with picolinic acid in the presence of sodium hydroxide to form MTPPA.
Propiedades
IUPAC Name |
3-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-21-11-5-4-8(14(15,16)17)7-10(11)9-3-2-6-18-12(9)13(19)20/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOMHNDLQGEHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

